molecular formula C13H11NO4S B1269705 3-[(Phenylsulfonyl)amino]benzoic acid CAS No. 28547-15-1

3-[(Phenylsulfonyl)amino]benzoic acid

Cat. No. B1269705
CAS RN: 28547-15-1
M. Wt: 277.3 g/mol
InChI Key: RELBUFSHELNQKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, involves condensation reactions and has been explored for their molecular docking studies against DNA gyrase, showing potential antibiotic potency (Asegbeloyin et al., 2019). Additionally, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the structural characterizations and kinetic investigations of such compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structures of compounds closely related to 3-[(Phenylsulfonyl)amino]benzoic acid have been elucidated using various spectroscopic methods, including X-ray diffraction. These studies provide insight into the arrangement of molecules and the nature of their bonds, which are crucial for understanding the reactivity and properties of the compound (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical behavior of related sulfonamide compounds, such as their reactions with amines, demonstrates the influence of the phenylsulfonyl group on reaction pathways and product formation. These studies highlight the compound's reactivity towards different chemical agents and under various conditions (Simov & Antonova, 1976).

Physical Properties Analysis

Investigations into the physical properties of benzoic acid-functionalized polysulfone complexes with Eu(III) ions reveal how substituent groups on the aromatic ring, such as electron-donating groups, can significantly affect the luminescence properties of these complexes. Such studies are vital for the development of materials with specific optical properties (Gao et al., 2015).

Chemical Properties Analysis

The exploration of 3,5-bis(aminomethyl)benzoic acid synthesis demonstrates the chemical modifications and reactions benzoic acid derivatives can undergo, providing a foundation for further functionalization and application in various fields (Yong, 2010). Moreover, the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates showcases the potential for selective functionalization, highlighting the versatility and reactivity of these compounds (Liu et al., 2015).

Scientific Research Applications

1. Antiviral Activity

  • Summary of Application : A benzoic acid derivative, NC-5, has been found to possess antiviral activity against Influenza A viruses, including oseltamivir-resistant viruses .
  • Methods of Application : The study applied a cell-based approach to evaluate the antiviral activity of a series of newly synthesized benzoic acid derivatives .
  • Results : NC-5 inhibited influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. The 50% effective concentrations (EC 50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively .

2. Potential Therapeutic Applications

  • Summary of Application : PABA is a commonly used building block in pharmaceuticals, and its derivatives have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
  • Methods of Application : PABA is used as a starting material for the preparation of a wide range of novel molecules with potential medical applications .
  • Results : PABA-based therapeutic chemicals have shown potential as therapeutic agents in future clinical trials .

3. Proteomics Research

  • Summary of Application : 3-[(Phenylsulfonyl)amino]benzoic acid is a useful biochemical for proteomics research .
  • Methods of Application : This compound can be used in various proteomics experiments, although the specific methods of application would depend on the particular experiment .
  • Results : The outcomes of these experiments would vary widely depending on the specific research question and experimental design .

4. Synthesis of Novel Molecules

  • Summary of Application : A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .
  • Methods of Application : The study involved the synthesis of a series of novel molecules using 3,5-diaminobenzoic acid as a starting material .
  • Results : All the synthesized compounds were screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity. Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

5. Benzylic Bromination

  • Summary of Application : The benzylic position, a carbon adjacent to an aromatic ring, can participate in several useful reactions, including benzylic bromination .
  • Methods of Application : This involves the bromination of the benzylic position of the compound .
  • Results : The brominated product can be used in further reactions, expanding the range of possible synthetic pathways .

6. Antimicrobial Activity

  • Summary of Application : Some para-aminobenzoic acid derivatives have shown antimicrobial activity .
  • Methods of Application : These compounds are tested against various microbial strains to assess their antimicrobial potential .
  • Results : Certain compounds have shown broad-spectrum activity compared to standard drugs like ketoconazole and norfloxacin .

properties

IUPAC Name

3-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELBUFSHELNQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Phenylsulfonyl)amino]benzoic acid

CAS RN

28547-15-1
Record name 3-[(Phenylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28547-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-benzenesulfonamidobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, J Jin, ML Moore, TL Graybill, F Wang… - Tetrahedron letters, 2004 - Elsevier
A protocol for monoacylation of unprotected symmetrical diamines with a resin-bound benzoic acid is described. The nature of the resin (gel-based polystyrene vs highly crosslinked …
Number of citations: 14 www.sciencedirect.com

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